molecular formula C18H23N5O2 B3011074 N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide CAS No. 1171173-42-4

N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B3011074
M. Wt: 341.415
InChI Key: BPNPUGNVKZOPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide, also known as MP-10, is a compound with a unique chemical structure that has gained attention in the scientific community for its potential applications in research.

Scientific Research Applications

PET Tracers and Receptor Antagonists

García et al. (2014) developed N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635. These compounds are high affinity 5-HT1A receptor antagonists and promising candidates for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders using PET imaging (García et al., 2014).

Synthesis of Carbon-11-Labeled Derivatives

Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. These tracers were prepared by O-[(11)C]methylation of their corresponding precursors (Gao et al., 2008).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel derivatives of N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide with anti-inflammatory and analgesic activities. These compounds showed significant inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).

Radiolabeling and D3 Receptor Imaging

Kuhnast et al. (2006) synthesized and radiolabeled N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide, an in vitro D(3)-selective ligand for potential use in positron emission tomography (PET) probe for imaging D(3) receptors (Kuhnast et al., 2006).

properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-12-15(25-3)5-6-16(13)19-18(24)23-10-8-22(9-11-23)17-7-4-14(2)20-21-17/h4-7,12H,8-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNPUGNVKZOPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.